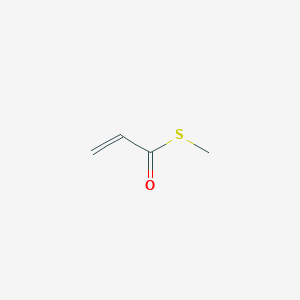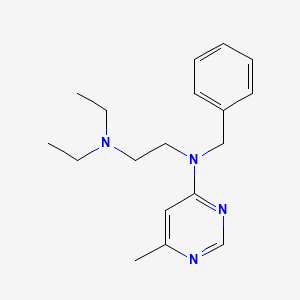
S-Methyl thioacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl thioacrylate: is an organosulfur compound with the molecular formula C4H6OS It is a derivative of thioacrylate, where a sulfur atom is bonded to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of S-Methyl thioacrylate typically involves the reaction of methyl mercaptan with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SH} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{CH}_3\text{SCOCH}=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing catalysts and specific reaction environments to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl thioacrylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioacrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Methyl thioacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of sulfur-containing polymers, which have enhanced mechanical, electrical, and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as improved adhesion and biocompatibility.
Biological Studies: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of S-Methyl thioacrylate involves its reactivity due to the presence of the thioester group. The sulfur atom acts as a nucleophile, participating in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- Ethyl thioacrylate
- Phenyl thioacrylate
- n-Propyl thioacrylate
- Isopropyl thioacrylate
Comparison: S-Methyl thioacrylate is unique due to its specific reactivity and the presence of a methylthio groupFor instance, the methyl group provides a balance between reactivity and stability, making it suitable for various synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
5883-16-9 |
|---|---|
Molekularformel |
C4H6OS |
Molekulargewicht |
102.16 g/mol |
IUPAC-Name |
S-methyl prop-2-enethioate |
InChI |
InChI=1S/C4H6OS/c1-3-4(5)6-2/h3H,1H2,2H3 |
InChI-Schlüssel |
PSJMMTZCYKGHJA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















